

solubility and stability of C18H23Cl2NO3 in different solvents

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Compound of Interest

Compound Name: C18H23Cl2NO3

Cat. No.: B15171524

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An In-depth Technical Guide on the Solubility and Stability of Venlafaxine Hydrochloride (C17H27NO2.HCl), a compound chemically related to **C18H23Cl2NO3**.

Disclaimer: The provided chemical formula **C18H23Cl2NO3** did not correspond to a readily identifiable common research chemical or drug. However, it bears a close structural resemblance to the well-documented antidepressant, Venlafaxine Hydrochloride (C17H27NO2.HCl). This guide focuses on Venlafaxine Hydrochloride, assuming it is the compound of interest or a close analog. All data and protocols herein pertain to Venlafaxine Hydrochloride.

Introduction

Venlafaxine hydrochloride is a structurally novel antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class.[1] It is a white to off-white crystalline solid.[2][3] Understanding its solubility and stability is critical for its formulation, storage, and therapeutic efficacy. This document provides a comprehensive overview of the solubility and stability of venlafaxine hydrochloride in various solvents, along with relevant experimental protocols and biological pathway visualizations.

Solubility Profile

The solubility of a compound is a fundamental property that influences its absorption and bioavailability. Venlafaxine hydrochloride exhibits a varied solubility profile across different solvents.

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for venlafaxine hydrochloride in various solvents.

Solvent	Solubility	Concentration (Molarity)	Reference(s)
Water	572 mg/mL	~1.82 M	[1] [2] [3]
Water	55.5 mg/mL	176.83 mM	[4]
Water	Soluble to 100 mM	100 mM	[5]
DMSO	55.5 mg/mL	176.83 mM	[4]
DMSO	Soluble to 50 mM	50 mM	[5]
Ethanol	55.5 mg/mL	176.83 mM	[4]
Methanol	Soluble	-	[6]
Anhydrous Ethanol	Soluble	-	[6]
Acetone	Slightly soluble or practically insoluble	-	[6]
Phosphate Buffer (pH 6.8)	23 mg/mL	~73.3 mM	[7]

Note: The molecular weight of Venlafaxine HCl is 313.86 g/mol .[\[4\]](#)[\[5\]](#)

Factors Influencing Solubility

- pH: The solubility of venlafaxine hydrochloride can be pH-dependent.[\[8\]](#)
- Temperature: Generally, an increase in temperature can enhance the solubility of organic compounds.[\[8\]](#)
- Partition Coefficient: The octanol:water (0.2 M sodium chloride) partition coefficient is 0.43, indicating its relative hydrophilicity.[\[2\]](#)[\[3\]](#)

Stability Profile

The stability of venlafaxine hydrochloride is crucial for maintaining its therapeutic potency and ensuring patient safety. Degradation can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.

Summary of Stability Studies

Condition	Observation	Reference(s)
Liquid Formulation (Room Temp)	Stable for 30 days.	[9]
Sustained-Release Pellets	Acceptable stability for 6 months at 25°C/60% RH and 40°C/75% RH.	[10]
Suspensions (5°C and 23°C)	Physically and chemically stable for 28 days in amber plastic bottles.	[11]
Acidic Conditions	Shows 11.21% degradation; liable to hydrolysis at high acid concentrations (5N HCl).	[12][13]
Basic Conditions	Shows 14.30% degradation.	[12]
Oxidative Conditions	Shows 22.16% degradation.	[12]
Light Exposure	Light-sensitive; photodegradation can occur.	[6][14]

Degradation Pathways

Forced degradation studies have shown that venlafaxine hydrochloride can degrade under various stress conditions. The main degradation reactions include dehydration and demethylation.[15] Under acidic hydrolysis, a major degradation product has been identified. [13] The degradation rate of venlafaxine can increase with a higher pH.[14]

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible solubility and stability data.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the guidelines for Biopharmaceutics Classification System (BCS) studies.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- **Preparation of Media:** Prepare aqueous buffer solutions at a minimum of three different pH values within the range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8). The temperature of the media should be maintained at 37 ± 1 °C.[\[18\]](#)
- **Addition of Compound:** Add an excess amount of venlafaxine hydrochloride to a flask containing a known volume of the prepared buffer. The amount should be sufficient to ensure that a saturated solution is formed.
- **Equilibration:** Agitate the flasks at a constant temperature (37 ± 1 °C) for a predetermined period to allow the system to reach equilibrium. The time required to reach equilibrium should be determined in a preliminary experiment.[\[17\]](#)
- **Sample Collection and Preparation:** After equilibration, withdraw a sample from each flask. Separate the undissolved solid from the solution by filtration (using a filter that does not adsorb the drug) or centrifugation.[\[17\]](#)
- **Analysis:** Quantify the concentration of venlafaxine hydrochloride in the filtrate or supernatant using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[\[17\]](#)
- **Replication:** Perform a minimum of three replicate determinations for each pH condition.[\[18\]](#)

Protocol for Stability Testing

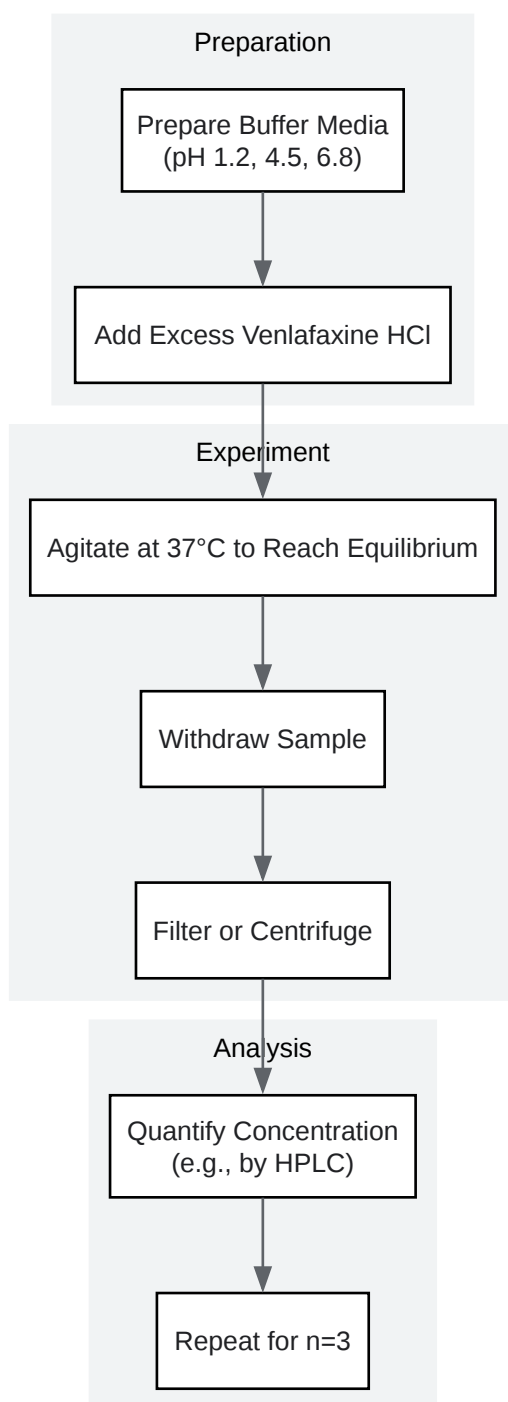
This protocol is a general guideline based on common stability testing practices.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- **Sample Preparation:** Prepare multiple batches of the venlafaxine hydrochloride substance or formulation in its final proposed packaging.

- Storage Conditions:
 - Long-Term Stability: Store samples at $25 \pm 2^{\circ}\text{C}$ with $60 \pm 5\%$ relative humidity (RH) or $30 \pm 2^{\circ}\text{C}$ with $65 \pm 5\%$ RH.[21]
 - Accelerated Stability: Store samples at $40 \pm 2^{\circ}\text{C}$ with $75 \pm 5\%$ RH.[21]
- Testing Frequency:
 - Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[23]
 - Accelerated: Test at 0, 3, and 6 months.[21]
- Analytical Tests: At each time point, test the samples for physical and chemical changes, including appearance, assay of the active ingredient, and levels of degradation products, using a validated stability-indicating method (e.g., HPLC).
- Forced Degradation: To understand potential degradation pathways, subject the compound to stress conditions such as heat (e.g., 60°C), humidity (e.g., 75% RH), acid/base hydrolysis, oxidation, and photolysis.[23]

Visualizations

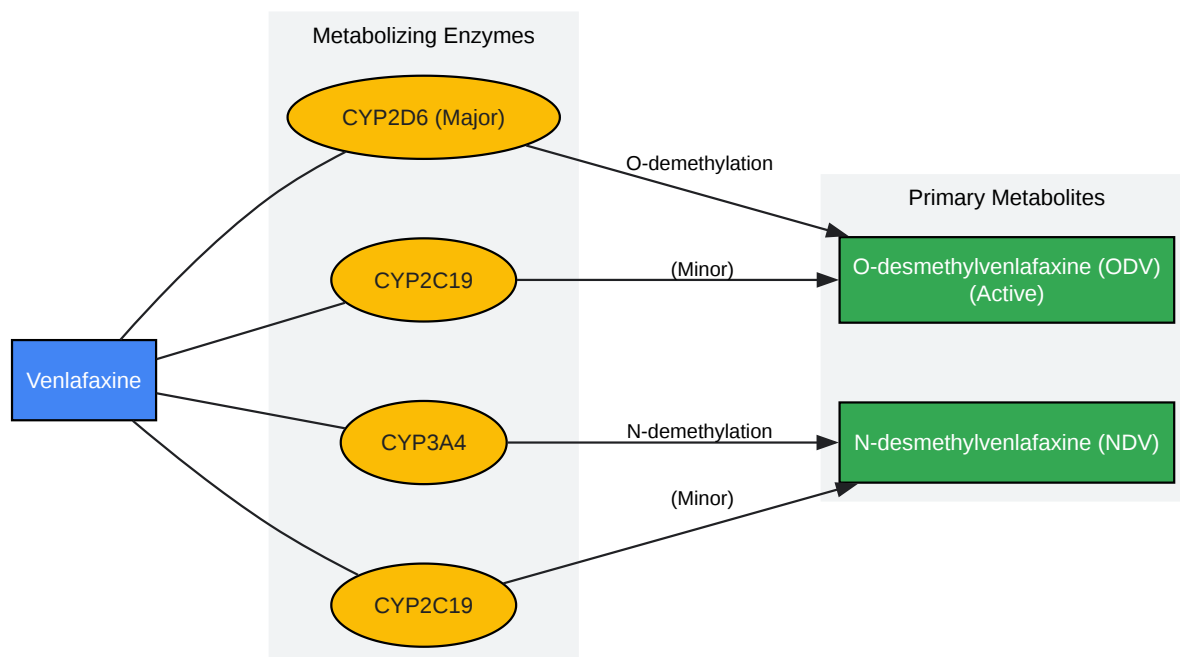
Experimental Workflow for Solubility Determination



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Caption: Workflow for determining the equilibrium solubility of Venlafaxine HCl.

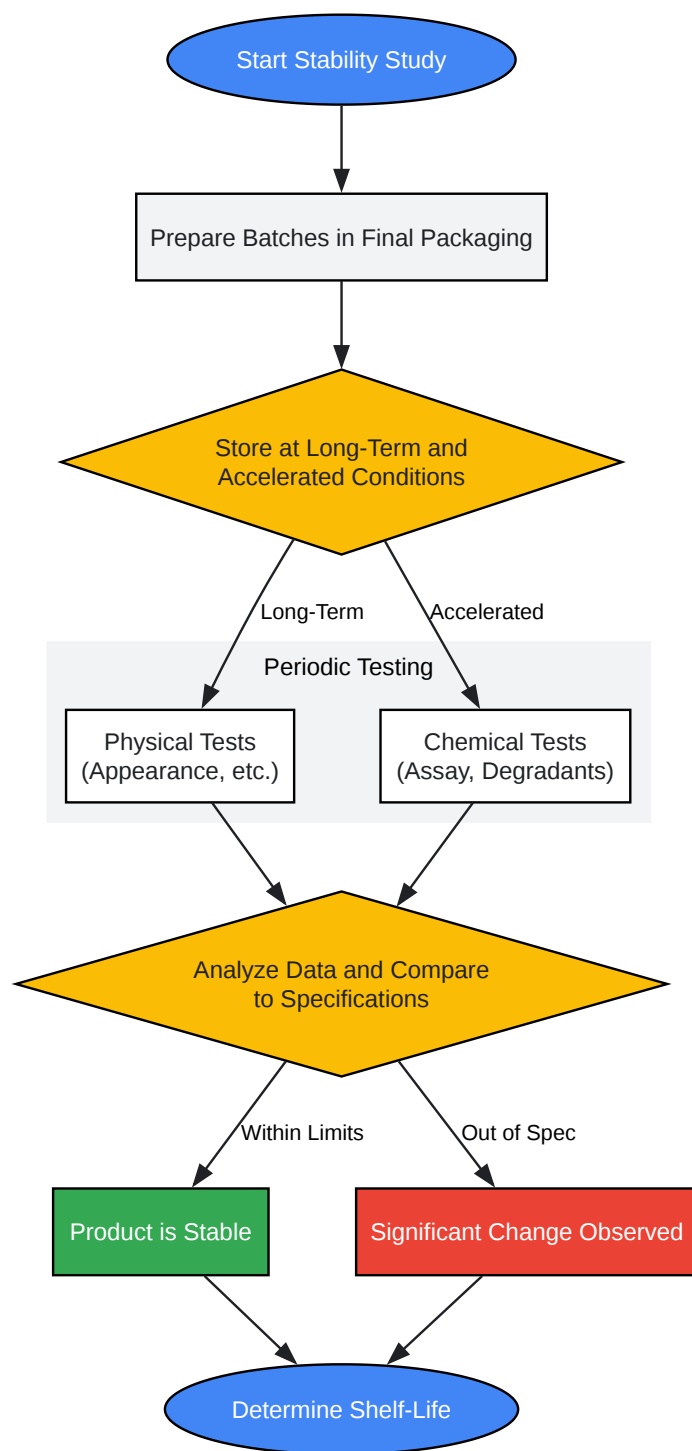
Simplified Metabolic Pathway of Venlafaxine



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Caption: Major and minor metabolic pathways of Venlafaxine.

Logical Flow for Stability Assessment



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Caption: Logical workflow for conducting a pharmaceutical stability study.

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